molecular formula MgS B8316671 Magnesium monosulfide

Magnesium monosulfide

Cat. No.: B8316671
M. Wt: 56.37 g/mol
InChI Key: QENHCSSJTJWZAL-UHFFFAOYSA-N
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Description

Introduction to Magnesium Monosulfide (MgS)

Historical Context and Discovery

This compound’s discovery is intertwined with both industrial chemistry and astrophysical observations. While its synthetic preparation was first documented in the early 20th century, natural occurrences of MgS were identified much later. The compound is a rare nonterrestrial mineral known as niningerite , detected in meteorites such as the Allende and Indarch carbonaceous chondrites. These meteoritic inclusions provided early evidence of MgS’s existence beyond Earth, formed under reducing conditions in stellar environments.

In industrial contexts, MgS gained prominence through its role in the Basic Oxygen Steelmaking (BOS) process, developed in the mid-20th century. The addition of magnesium powder to molten iron to remove sulfur became a standard practice, with MgS forming as a slag component. This application underscored its utility in metallurgy and spurred further research into its chemical behavior.

Fundamental Chemical Properties

Structural Characteristics

MgS crystallizes primarily in the rock salt (NaCl) structure , a face-centered cubic arrangement where magnesium cations (Mg²⁺) and sulfide anions (S²⁻) occupy alternating lattice sites. Alternative polymorphs, such as zinc blende and wurtzite structures, can be synthesized via molecular beam epitaxy but are less thermodynamically stable. The compound’s stability in the rock salt phase is attributed to the favorable ionic radii ratio of Mg²⁺ (0.72 Å) and S²⁻ (1.84 Å), which minimizes lattice strain.

Physical and Reactive Properties

MgS exhibits a high melting point (>2000°C) and density (2.68 g/cm³), reflecting its strong ionic bonding. It reacts vigorously with water to produce hydrogen sulfide (H₂S) and magnesium hydroxide:
$$ \text{MgS} + 2\text{H}2\text{O} \rightarrow \text{Mg(OH)}2 + \text{H}2\text{S} \uparrow $$
In the presence of oxygen, MgS oxidizes to magnesium sulfate:
$$ 2\text{MgS} + 3\text{O}
2 \rightarrow 2\text{MgSO}_4 $$

These reactions necessitate careful handling, as H₂S is toxic and flammable. Commercial MgS is typically packaged under argon to prevent moisture exposure.

Thermodynamic and Spectroscopic Data

Key thermodynamic properties include a specific heat capacity of 45.6 J/mol·K and a standard enthalpy of formation ($$ \Delta H_f^\circ $$) of -346 kJ/mol. Spectroscopically, MgS is a direct band-gap semiconductor with a gap of approximately 4.5 eV, enabling its use in ultraviolet (UV) photodetectors and blue-green light-emitting diodes (LEDs).

Significance in Materials Science and Chemistry

Industrial Applications

MgS’s most prominent industrial role is in sulfur removal during steel production. In the BOS process, magnesium powder is injected into molten iron, where it reacts with dissolved sulfur to form MgS slag:
$$ \text{Mg} + \text{S} \rightarrow \text{MgS} $$
This exothermic reaction efficiently reduces sulfur content to below 0.01%, enhancing steel ductility and corrosion resistance.

Astrophysical Relevance

MgS is a trace component of circumstellar dust around carbon-rich stars, where it forms in environments with carbon-to-oxygen (C/O) ratios exceeding 1. Its infrared emission bands at 30–50 μm serve as diagnostic tools for studying stellar evolution and dust composition in protoplanetary disks.

Properties

Molecular Formula

MgS

Molecular Weight

56.37 g/mol

IUPAC Name

magnesium;sulfide

InChI

InChI=1S/Mg.S/q+2;-2

InChI Key

QENHCSSJTJWZAL-UHFFFAOYSA-N

Canonical SMILES

[Mg+2].[S-2]

Origin of Product

United States

Scientific Research Applications

Energy Storage Systems

Rechargeable Magnesium-Sulfur Batteries

Magnesium monosulfide plays a crucial role in the development of magnesium-sulfur batteries, which are emerging as promising alternatives to traditional lithium-ion batteries. These batteries utilize magnesium as an anode and sulfur as a cathode, capitalizing on the high theoretical energy density of the Mg-S system, which can exceed 3,200 Wh L1^{-1} .

Challenges and Innovations

Despite their potential, the commercial viability of magnesium-sulfur batteries faces challenges such as the formation of polysulfides and the passivation of magnesium anodes. Recent advancements focus on developing efficient electrolytes and cathode materials that enhance battery performance. Research indicates that using nitrogen-doped carbon nanocomposites can improve polysulfide adsorption, resulting in better cycling stability .

Nanotechnology

Nanocrystals and Their Properties

This compound nanocrystals exhibit unique properties that make them suitable for various applications in nanotechnology. Controlled-size hollow magnesium sulfide nanocrystals have been studied for their charge transfer characteristics, which are beneficial for energy storage and conversion applications .

Electrochemical Mechanisms

First-principles investigations reveal that clusters of magnesium sulfide have favorable structural stability in high-dielectric constant environments, which can enhance their performance in electrochemical systems like batteries . The ability to manipulate the size and structure of these nanocrystals allows for tailored applications in energy storage.

Optoelectronics

Wide Band Gap Semiconductor

This compound is classified as an alkaline earth sulfide with a wide band gap, making it suitable for optoelectronic applications such as blue-light emitting diodes and optical storage devices . Its unique electronic properties enable its use in devices requiring efficient light emission and detection.

Solar Blind UV Detection

The material's properties also lend it to applications in solar-blind ultraviolet detection, where it can be utilized in sensors that operate effectively without interference from visible light . This capability is critical for various scientific and industrial monitoring applications.

Case Studies

Case Study 1: Magnesium-Sulfur Battery Development

Recent studies have demonstrated significant improvements in the cycling stability of magnesium-sulfur batteries through innovative electrolyte formulations. For instance, a hybrid nanocomposite incorporating multiwall carbon nanotubes has shown remarkable capacity retention after extensive cycling tests .

Case Study 2: Nanocrystal Synthesis Techniques

Research on synthesizing controlled-size hollow magnesium sulfide nanocrystals has revealed methods that enhance their structural integrity and electrochemical performance. These advancements are paving the way for more efficient energy storage solutions .

Chemical Reactions Analysis

Reaction with Water

Magnesium sulfide reacts with water to produce hydrogen sulfide and magnesium hydroxide :

MgS+2H2OH2S+Mg OH 2\text{MgS}+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{S}+\text{Mg OH }_2

This reaction indicates that MgS decomposes in water . The contact of MgS with moisture leads to the evolution of hydrogen sulfide, which is a poisonous gas, making it a hazardous process .

Reaction with Acids

Magnesium sulfide reacts with acids to produce hydrogen sulfide. For example, it reacts with hydrochloric acid :

MgS+2HClMgCl2+H2S\text{MgS}+2\text{HCl}\rightarrow \text{MgCl}_2+\text{H}_2\text{S}

Magnesium sulfide also reacts with nitric acid :

MgS+2HNO3Mg NO3)2+H2S\text{MgS}+2\text{HNO}_3\rightarrow \text{Mg NO}_3)_2+\text{H}_2\text{S}

With phosphoric acid, magnesium sulfide produces magnesium phosphate and hydrogen sulfide :

3MgS+2H3PO4Mg3 PO4)2+3H2S3\text{MgS}+2\text{H}_3\text{PO}_4\rightarrow \text{Mg}_3\text{ PO}_4)_2+3\text{H}_2\text{S}

Reaction with Oxygen

Magnesium sulfide reacts with oxygen to form magnesium sulfate :

MgS+2O2MgSO4\text{MgS}+2\text{O}_2\rightarrow \text{MgSO}_4

Formation of Low-Coordinate Magnesium Sulfide Complexes

Reactions of  iPrDipNacNac Mg2]withPh3P=E(E=S,Se)proceedrapidlyatroomtemperaturetoformlowcoordinatechalcogenidecomplexes{\text{ iPrDipNacNac Mg}}_2]withPh3P=E(E=S,Se)proceedrapidlyatroomtemperaturetoformlow-coordinatechalcogenidecomplexes{\text{(iPrDipNacNac)Mg}}_2(\mu-S)] and  iPrDipNacNac Mg2(μSe)],respectively[4].ReactionsofRNHC=S((MeCNR)2C=SwithR=Me,Et,oriPr)with{\text{ iPrDipNacNac Mg}}_2(\mu-Se)],respectively[4].ReactionsofRNHC=S((MeCNR)2C=SwithR=Me,Et,or*i*Pr)with{\text{(iPrDipNacNac)Mg}}_2] afford NHC adducts of magnesium sulfide complexes, $$
\text{(iPrDipNacNac)Mg(RNHC)}(\mu\text{-S)Mg(iPrDipNacNac)}], that could alternatively be obtained by adding the appropriate RNHC to the sulfide complex .

Use in Steelmaking

In the basic oxygen steelmaking (BOS) process, magnesium is used to remove sulfur from impure blast furnace iron, resulting in the formation of magnesium sulfide . The magnesium sulfide floats on the molten iron and is removed .

Other Reactions

ReactionReactantsProducts
Reaction with water$$
\text{MgS} + 2\text{H}_2\text{O} $$$$
\text{H}_2\text{S} + \text{Mg(OH)}_2 $$
Reaction with hydrochloric acid$$
\text{MgS} + 2\text{HCl} $$$$
\text{MgCl}_2 + \text{H}_2\text{S} $$
Reaction with nitric acid$$
\text{MgS} + 2\text{HNO}_3 $$$$
\text{Mg(NO}_3)_2 + \text{H}_2\text{S} $$
Reaction with phosphoric acid$$
3\text{MgS} + 2\text{H}_3\text{PO}_4 $$$$
\text{Mg}_3\text{(PO}_4)_2 + 3\text{H}_2\text{S} $$
Reaction with oxygen$$
\text{MgS} + 2\text{O}_2 $$$$
\text{MgSO}_4 $$
Synthesis from sulfur and magnesium$$
\text{S} + \text{Mg} $$$$
\text{MgS} $$
Synthesis from hydrogen sulfide and magnesium$$
\text{H}_2\text{S} + \text{Mg} $$$$
\text{MgS} + \text{H}_2 $$
Synthesis of nanoparticles from magnesium acetate and sodium sulfide$$
\text{Mg(CH}_3\text{COO)}_2 + \text{Na}_2\text{S} $$$$
\text{MgS} + 2\text{CH}_3\text{COONa} $$

Comparison with Similar Compounds

Zinc Monosulfide (ZnS)

ZnS shares the same monosulfide stoichiometry (1:1 metal-to-sulfur ratio) but exhibits distinct stability and applications. Unlike MgS, ZnS is covalently bonded and exists in two polymorphs: cubic (sphalerite) and hexagonal (wurtzite). ZnS is a semiconductor with direct bandgap properties (~3.7 eV), making it suitable for optoelectronics and phosphors . However, ZnS layers on mineral surfaces (e.g., smithsonite) are mechanically unstable and prone to detachment under agitation, limiting their use in surface modification . In contrast, MgS’s ionic lattice offers greater thermal stability but lacks semiconducting utility.

Tin Monosulfide (SnS)

SnS is a semiconductor with a layered orthorhombic structure, similar to GeS . Thin-film SnS often exhibits lower conductivity due to phase impurities (e.g., Sn₂S₃) or alloying, which complicates its performance in photovoltaic applications .

Iron Monosulfide (FeS)

FeS is notable for its role in environmental remediation, where it facilitates abiotic dechlorination of pollutants like perchloroethylene (PCE) by producing acetylene . FeS also serves as an electrode material in lithium/metal disulfide batteries due to its redox activity . MgS lacks such catalytic or electrochemical versatility but demonstrates higher chemical inertness in aqueous environments.

Germanium Monosulfide (GeS)

GeS has a folded layered structure with high thermal stability and applications in photodetection and ion batteries . Its orthorhombic geometry enables anisotropic charge transport, unlike MgS’s isotropic ionic lattice. GeS nanosheets synthesized via chemical vapor deposition (CVD) exhibit broadband photoresponse, a feature absent in MgS .

Carbon Monosulfide (CS)

CS is a covalent gas-phase molecule (linear structure) with a molecular weight of 44.08 g/mol, contrasting sharply with MgS’s solid ionic form . CS is transient in atmospheric chemistry, whereas MgS is stable under inert conditions.

Comparison with Disulfides and Polysulfides

  • Iron Disulfide (Pyrite, FeS₂) : Unlike MgS, FeS₂ is a diamagnetic semiconductor with a cubic structure. It is used in lithium batteries and photovoltaics but is prone to oxidation, forming sulfuric acid in humid air .
  • Zinc Polysulfides (ZnSₓ) : These compounds (e.g., ZnS₂, ZnS₃) are more soluble than MgS and form during sulfidation processes. However, they degrade into sulfites/sulfates under oxidative conditions, reducing their surface adhesion .

Physical and Chemical Properties Table

Compound Formula Molecular Weight (g/mol) Bonding Type Structure Stability Key Applications
Magnesium Monosulfide MgS 56.37 Ionic Crystalline High in dry conditions Limited; studied in DFT
Zinc Monosulfide ZnS 97.47 Covalent Cubic/Hexagonal Moderate; degrades mechanically Optoelectronics
Tin Monosulfide SnS 150.78 Covalent Orthorhombic Low (phase impurities) Photovoltaics (theoretical)
Iron Monosulfide FeS 87.91 Ionic Hexagonal Moderate; reacts with S⁰ Batteries, remediation
Germanium Monosulfide GeS 104.68 Covalent Layered High thermal Photodetectors
Carbon Monosulfide CS 44.08 Covalent Linear (gas) Low (reactive) Atmospheric chemistry

Key Research Findings

  • Stability : MgS exhibits superior thermal stability compared to FeS and SnS but is less stable than GeS in layered configurations .
  • Electronic Properties : Unlike ZnS or GeS, MgS lacks a bandgap suitable for semiconductors, limiting its optoelectronic use .
  • Environmental Role : FeS outperforms MgS in pollutant degradation due to redox reactivity, though MgS is less prone to hydrolysis .

Preparation Methods

Comparative Analysis of Preparation Methods

MethodReactantsConditionsKey FeaturesReferences
Direct ReactionMg, S600–800°C, inert gasSimple but impurity-prone1
H2_2S Gas ReactionMg, H2_2S>500°C, anhydrousHigh purity, toxic reagents1
Steelmaking ProcessMg, S (in molten iron)High-temperature blastIndustrial scale, low-cost1
MgCl2_2 + Fe2_2S3_3MgCl2_2, Fe2_2S3_3800–1000°C, dry atmosphereRapid, FeCl3_3 byproduct
Molecular Beam EpitaxyMg vapor, S vaporUltra-high vacuumThin films, tailored bandgaps1
CaS-MgS Solid SolutionCaS, MgS1000–1200°C, sealed tubeMetastable, hydrolyzes in air

Q & A

Q. Table 1. Key Parameters for MgS Synthesis

ParameterOptimal RangeInstrumentationReference
Reaction Temperature800–1000°CTube Furnace (Argon)
Sulfur Stoichiometry1:1 Mg:SThermogravimetric Analyzer
Quenching Rate>50°C/sLiquid Nitrogen Bath

Q. Table 2. Spectral Signatures of MgS

TechniqueKey FeatureInterpretationReference
XANES (S K-edge)~2470 eVSulfur in monosulfide (S²⁻)
FTIR450 cm⁻¹Mg-S Stretching Mode
UV-VisAbsorption onset ~275 nmDirect Bandgap (~4.5 eV)

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